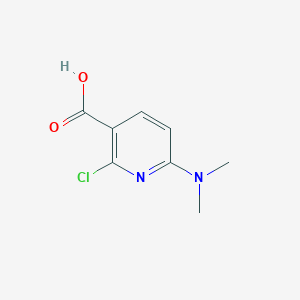

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

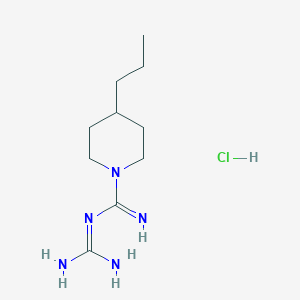

“2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H9ClN2O2 . It is a derivative of nicotinic acid . The compound has a molecular weight of 200.62 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2/c1-11(2)6-4-3-5(8(12)13)7(9)10-6/h3-4H,1-2H3,(H,12,13) . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. For a detailed 3D structure analysis, X-ray diffraction or computational chemistry methods like density functional theory (DFT) could be used .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 200.62 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can typically be found in chemical databases or determined experimentally.

科学的研究の応用

Catalytic Applications

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid is utilized in various catalytic processes. For instance, 4-(Dimethylamino)pyridine, a related compound, functions as an efficient catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. These reactions produce γ-lactones and δ-lactones under neutral conditions at room temperature, showcasing the versatility of similar compounds in catalysis (Meng et al., 2015).

Synthesis of Carboxylic Esters

The compound finds application in the synthesis of carboxylic esters. Various carboxylic esters are obtained from nearly equimolar amounts of carboxylic acids and alcohols using related catalysts like 4-(dimethylamino)pyridine, demonstrating its utility in organic synthesis processes (Shiina et al., 2002).

Chemical Transformations

In another application, the compound is involved in the conversion of 2-chloro-6-(trifluoromethyl)pyridine into carboxylic acids using organometallic methods. This process showcases its role in complex chemical transformations (Cottet & Schlosser, 2004).

Kinetic Resolution in Organic Chemistry

The related compound, Pyridine-3-carboxylic anhydride, is effective in the kinetic resolution of racemic secondary benzylic alcohols. This process involves the synthesis of optically active carboxylic esters, highlighting its potential in stereoselective organic synthesis (Shiina et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, 4-dimethylaminopyridine forms several multicomponent adducts with carboxylic acids. These adducts are characterized by strong hydrogen bonding and other noncovalent interactions, which are critical in understanding molecular assembly and structure (Fang et al., 2020).

Dehydrative Condensation

The compound aids in the dehydrative condensation reaction between carboxylic acids and amines, as demonstrated in studies where arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide cooperatively catalyze these reactions (Ishihara & Lu, 2016).

Safety and Hazards

特性

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(2)6-4-3-5(8(12)13)7(9)10-6/h3-4H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCELKMBUYRXARZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2360243.png)

![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)

![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)

![methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2360259.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2360261.png)

![1-(3-chlorophenyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2360263.png)